![molecular formula C6H3BrClN3O2S B2938523 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1909320-02-0](/img/structure/B2938523.png)
6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine is a chemical compound used in scientific research . It’s a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
Synthesis Analysis
6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854 . It’s also used in the synthesis of various disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of 6-Bromopyrazolo[1,5-a]pyrimidine is C6H4BrN3 . The InChI Key is VDHTXLUCUNPVLO-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-a]pyrimidine appears as crystals or powder or crystalline powder or flakes. It has a melting point between 119.0-128.0°C. It’s slightly soluble in water .Scientific Research Applications
Synthesis of Pyrazolopyrimidine Derivatives
A notable application of related compounds is in the synthesis of pyrazolopyrimidine derivatives, which are of interest due to their wide range of biological activities. For instance, one study describes a convenient and efficient one-pot synthesis method for 6-aminopyrazolo[3,4-d]pyrimidines. This method involves treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution, using methanesulfonyl chloride as the solvent, demonstrating the versatility of pyrazolopyrimidine frameworks in chemical synthesis (Tseng et al., 2019).
Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Analogues
Another research area involves the synthesis and evaluation of antiviral activities of pyrazolopyrimidine analogues. Saxena et al. (1990) synthesized and tested various 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues for their activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential of pyrazolopyrimidine derivatives in antiviral drug development (Saxena et al., 1990).
Development of Antimetabolites and Antiproliferative Agents
The structural analogues of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, such as pyrazolo[1,5-a]pyrimidines, have been studied for their properties as antimetabolites in purine biochemical reactions, with implications in antitrypanosomal activity and other pharmaceutical interests. These compounds demonstrate effective antiproliferative properties, suggesting their utility in cancer research and therapy (Abdelriheem et al., 2017).
Corrosion Inhibition
Compounds structurally similar to this compound have been investigated for their potential as corrosion inhibitors. For example, pyrazolo[1,5-c]pyrimidine derivatives were examined for their efficiency in inhibiting the corrosion of carbon steel in cooling water systems, revealing significant potential for such compounds in industrial applications (Mahgoub et al., 2010).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride’s action are likely to be diverse, given the wide range of processes regulated by the BMP signaling pathway. These could potentially include changes in cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIRYMEWMRSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)
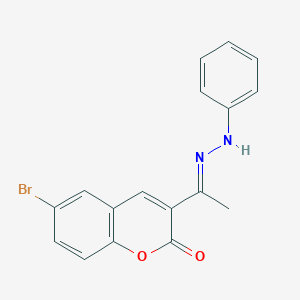
![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)
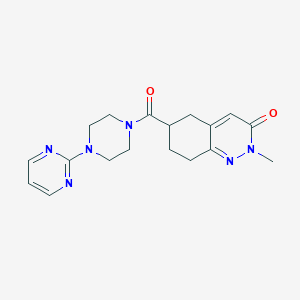
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
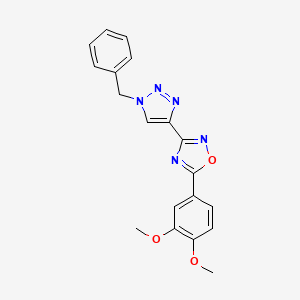
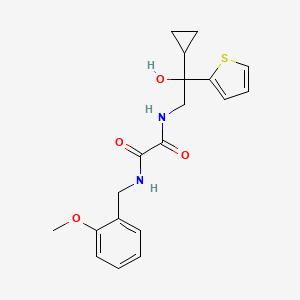
![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
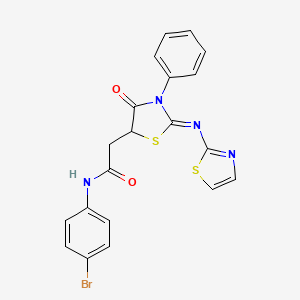
![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)